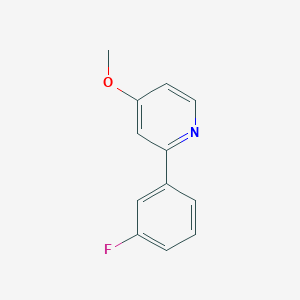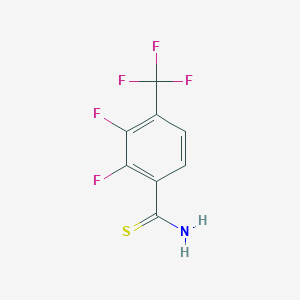![molecular formula C16H25NO B8570797 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexylamino group, a phenyl ring, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol typically involves the reaction of 2-cyclohexylaminoethylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a phenylaldehyde and a reducing agent to form the desired ethanol derivative. The reaction is usually carried out in an organic solvent such as toluene or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. Additionally, the phenyl ring and ethanol moiety can influence the compound’s overall activity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-propanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-methanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-butanol
Uniqueness
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H25NO/c18-12-10-15-6-4-5-14(13-15)9-11-17-16-7-2-1-3-8-16/h4-6,13,16-18H,1-3,7-12H2 |
Clé InChI |
FJIPMNUSAQEHDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCC2=CC(=CC=C2)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine](/img/structure/B8570726.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8570740.png)


![2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B8570755.png)







